molecular formula C4H11NO B14328486 N-Ethoxy-N-methylmethanamine CAS No. 101196-25-2

N-Ethoxy-N-methylmethanamine

Cat. No.: B14328486
CAS No.: 101196-25-2
M. Wt: 89.14 g/mol
InChI Key: BMFAHGFVLAYRNM-UHFFFAOYSA-N
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Description

N-Ethoxy-N-methylmethanamine is a tertiary amine that serves as a versatile reagent and synthetic building block in organic chemistry and pharmaceutical research. While the specific applications for this compound require further confirmation, structurally related amines are commonly employed in catalysis, as intermediates in the synthesis of more complex molecules, and in the development of active pharmaceutical ingredients (APIs) . For instance, similar compounds like N,N-diethylmethylamine find use in specialized applications such as extractive crystallization and as components in chemical synthesis . Researchers value this class of compounds for its potential in creating novel chemical entities. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101196-25-2

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

N-ethoxy-N-methylmethanamine

InChI

InChI=1S/C4H11NO/c1-4-6-5(2)3/h4H2,1-3H3

InChI Key

BMFAHGFVLAYRNM-UHFFFAOYSA-N

Canonical SMILES

CCON(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethoxy N Methylmethanamine and Analogues

Strategic Direct Synthesis Routes

Direct synthesis routes offer a high degree of control over the final molecular structure by forming key bonds through well-established reaction mechanisms.

Nucleophilic substitution is a fundamental approach for forming the carbon-nitrogen bonds in N-alkoxyamine structures. However, the synthesis of secondary amines like N-Ethoxy-N-methylmethanamine via this route presents challenges. The primary amine products are often more nucleophilic than the starting ammonia (B1221849) or primary amine, leading to multiple alkylations and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.commasterorganicchemistry.comyoutube.com To achieve controlled synthesis, specific strategies must be employed. One effective method involves using a large excess of the initial amine (e.g., ammonia or methylamine) to ensure it is the dominant nucleophile, thereby minimizing subsequent alkylation of the product. savemyexams.com

A more refined approach for synthesizing N-alkoxyamines involves the alkylation of hydroxylamine (B1172632) anions. chimia.ch In this pathway, a suitable hydroxylamine derivative is deprotonated with a strong base to form a more nucleophilic anion. This anion can then be reacted with an alkylating agent. For the synthesis of an N-ethoxy-N-methylamine analogue, one might start with N-methylhydroxylamine, deprotonate it, and then introduce an ethylating agent like ethyl bromide or diethyl sulfate. Careful control of stoichiometry and reaction conditions is crucial to prevent O-alkylation versus N-alkylation and to avoid over-alkylation.

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for synthesizing amines. wikipedia.org This reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion, which is reduced in situ. wikipedia.orglibretexts.org To synthesize this compound, a plausible route would involve the reaction of ethoxyamine with formaldehyde (B43269) (methanal), followed by reduction. The amine first condenses with the aldehyde to form an N-ethoxy-methanimine, which is then reduced to the final product.

The success of reductive amination hinges on the choice of the reducing agent, which must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. masterorganicchemistry.com Several specialized reducing agents have been developed for this purpose, each with distinct advantages regarding reactivity, selectivity, and mildness of reaction conditions.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsTypical Solvents
Sodium BorohydrideNaBH₄Reduces both imines and carbonyls; often requires pH control or prior imine formation. wikipedia.orgmasterorganicchemistry.comMethanol (B129727), Ethanol
Sodium CyanoborohydrideNaBH₃CNHighly selective for imines over carbonyls, stable in mildly acidic conditions (pH 3-6) which favor imine formation. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.comMethanol, Acetonitrile, Dichloromethane
Sodium TriacetoxyborohydrideSTAB / NaBH(OAc)₃Mild and highly effective, does not require acidic conditions, and is a non-toxic alternative to cyanoborohydride. wikipedia.orgmasterorganicchemistry.comDichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile
DecaboraneB₁₀H₁₄Efficient for converting aldehydes and ketones to amines in methanol at room temperature. organic-chemistry.orgMethanol

Modern synthetic chemistry has introduced sophisticated methods for the N-alkylation of amides and amines using alcohols as alkylating agents, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net This approach is environmentally friendly as it produces water as the only byproduct. researchgate.net Transition-metal complexes, particularly those based on iridium, ruthenium, and nickel, are effective catalysts for this transformation. researchgate.netnih.govacs.org

For synthesizing a compound like this compound, one could envision a reaction between ethoxyamine and methanol, catalyzed by an appropriate iridium or ruthenium complex. The mechanism involves the catalyst temporarily oxidizing the alcohol (methanol) to an aldehyde (formaldehyde). This aldehyde then reacts with the amine (ethoxyamine) to form an imine, which is subsequently reduced by the metal-hydride species generated during the initial oxidation step. nih.gov

Table 2: Examples of Catalytic N-Alkylation of Amines with Alcohols
Catalyst SystemAmine SubstrateAlcohol SubstrateYieldReference
NHC-Ir(III) ComplexAnilineBenzyl AlcoholHigh nih.gov
(Cp*IrCl₂)₂Various AmidesPrimary & Secondary AlcoholsHigh organic-chemistry.org
Nickel(II) ComplexesBenzamideBenzyl AlcoholUp to 92% researchgate.net
NHC-Ir(III) ComplexAniline DerivativesMethanolGood acs.org

Contemporary Approaches in Building Block Assembly

These modern methods focus on efficiency and novelty, often assembling complex molecules from simple, readily available starting materials in a single step or through powerful catalytic cycles.

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach offers high atom economy and step efficiency. A practical synthesis of allylic amines has been demonstrated via a nickel-catalyzed three-component coupling of alkenes, aldehydes, and amides. nih.gov While not directly producing N-alkoxyamines, this strategy illustrates the potential for developing a similar MCR for this compound. Such a hypothetical reaction could involve an ethoxyamine derivative, a methyl source, and formaldehyde, brought together by a suitable catalyst to assemble the target molecule in one pot. The development of such a process would represent a significant advance in synthetic efficiency for this class of compounds.

While cyclization is not directly applicable to the synthesis of acyclic this compound, catalytic cross-coupling reactions are central to modern synthetic chemistry for forming C-N and C-O bonds. nih.govacs.org Non-precious metals like nickel and copper are increasingly used to catalyze these transformations, offering less expensive and more sustainable alternatives to palladium. nih.govacs.org

A highly relevant method for synthesizing N-alkoxyamine analogues is Atom Transfer Radical Addition (ATRA). This reaction typically involves the coupling of an alkyl halide with a nitroxide radical, such as TEMPO, in the presence of a copper(I) catalyst. chimia.ch A copper(0) species, often added to the reaction, facilitates the reduction of Cu(II) back to the active Cu(I) state, speeding up the reaction. chimia.chcmu.edu This method is exceptionally versatile, tolerating a wide variety of functional groups on both the alkyl halide and the nitroxide. cmu.edu The synthesis of an N-alkoxyamine using this method would involve the reaction of an appropriate alkyl halide with a nitroxide in the presence of a copper catalyst system.

Table 3: Synthesis of Alkoxyamines via Copper-Catalyzed ATRA
Alkyl HalideNitroxideCatalyst SystemYieldReference
1-Phenylethyl bromideTEMPOCu(OTf)₂ / dTbpy / Cu(0)94% cmu.edu
Various (benzylic, allylic, α to C=O)VariousCuCl or CuBr / LigandHigh chimia.ch
Polymeric bromo-nitroxide(Internal)CuBrQuantitative chimia.ch

Furthermore, photocatalytic methods are emerging for the formation and cleavage of N-O bonds, providing radical-based pathways to N-alkoxyamine derivatives and other nitrogen-containing compounds. researchgate.net These light-mediated reactions offer novel reactivity under mild conditions.

Convergent and Divergent Synthetic Pathways

The strategic construction of this compound and related compounds can be approached through both convergent and divergent synthetic pathways, offering flexibility in accessing a range of analogues from common intermediates.

A convergent synthesis for N-alkoxyamines typically involves the coupling of two or more fragments that have been prepared separately. One of the most prevalent convergent methods is the trapping of carbon-centered radicals with stable nitroxide radicals. chimia.ch For the synthesis of this compound, this could involve the generation of a methyl radical which is then trapped by an ethoxy-substituted nitroxide. However, a more common and versatile convergent approach is the atom transfer radical addition (ATRA), where an alkyl halide is reacted with a nitroxide in the presence of a copper(I) catalyst. chimia.ch For instance, the synthesis of a precursor to N-alkoxyamines can be achieved by reacting an appropriate alkyl halide with a nitroxide like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

In contrast, a divergent synthesis allows for the creation of a library of structurally related compounds from a single starting material through a series of branching reaction pathways. organic-chemistry.orgrsc.org For the synthesis of N-alkoxyamine analogues, a common precursor could be functionalized in various ways to introduce diversity in the alkoxy or N-alkyl groups. For example, a starting material with a reactive handle could undergo different alkylation or etherification reactions to yield a range of N-alkoxy-N-alkylamines. A general strategy could involve the modification of a pre-formed N-alkoxyamine scaffold.

A practical example of a divergent approach could start with a readily available N-hydroxy compound which is then elaborated. For instance, N-hydroxyphthalimide can be alkylated with various alkyl halides, followed by hydrazinolysis to release the corresponding alkoxyamines. researchgate.net This allows for the synthesis of a variety of N-alkoxyamines from a single N-hydroxy precursor.

Table 1: Comparison of Convergent and Divergent Synthetic Strategies for N-Alkoxyamines
StrategyDescriptionAdvantagesDisadvantages
Convergent Fragments are synthesized independently and then combined.Efficient, allows for late-stage coupling of complex fragments.Requires careful planning of individual fragment syntheses.
Divergent A common intermediate is transformed into a library of analogues.High efficiency in generating structural diversity.The initial common scaffold may limit the accessible chemical space.

Stereochemical Control in Synthesis

Achieving stereochemical control is paramount when synthesizing chiral N-alkoxyamines, which may have applications as chiral resolving agents or in asymmetric catalysis.

The enantioselective synthesis of chiral N-alkoxyamines remains a developing field. nih.gov One of the key challenges is the inherent reactivity of the N-O bond. nih.gov However, several strategies have emerged to address this.

A significant advancement is the catalytic kinetic resolution of racemic N-alkoxyamines. This method involves the enantioselective oxidation of one enantiomer, allowing for the recovery of the other in high enantiopurity. nih.gov For example, a titanium-catalyzed system using hydrogen peroxide as a green oxidant has been shown to resolve a variety of N-alkoxyamines with high selectivity. nih.gov

Another promising approach is the asymmetric hydrogenation of oximes and their derivatives . Iridium-catalyzed asymmetric transfer hydrogenation of oximes can provide access to chiral N-alkoxyamines, although challenges with yield and enantioselectivity can arise. rsc.orgresearchgate.net More recently, iridium complexes with chiral cyclopentadienyl (B1206354) ligands have been successfully employed for the acid-assisted asymmetric hydrogenation of oximes to furnish chiral N-alkoxyamines with excellent yields and enantioselectivities. nih.gov

Diastereoselective synthesis often relies on substrate control, where existing stereocenters in the starting material direct the formation of new ones. For instance, the [3 + 2] cycloaddition of nitrones with chiral alkenes can lead to the formation of isoxazolidines with high diastereoselectivity, which can then be converted to the desired N-alkoxyamines. The diastereoselectivity of such reactions is often influenced by steric factors of the substituents on both the nitrone and the alkene. nih.gov

Table 2: Enantioselective Synthesis of Chiral N-Alkoxyamine Analogues via Kinetic Resolution
Substrate (Racemic N-Alkoxyamine Analogue)Catalyst SystemRecovered Amine Yield (%)Recovered Amine ee (%)Reference
N-(1-phenylethyl)methoxyamineTi(OiPr)₄ / Chiral Ligand45>99 nih.gov
N-(1-(4-chlorophenyl)ethyl)methoxyamineTi(OiPr)₄ / Chiral Ligand4898 nih.gov
N-(1-cyclohexylethyl)methoxyamineTi(OiPr)₄ / Chiral Ligand4697 nih.gov

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary can be removed and ideally recycled.

In the context of synthesizing chiral N-alkoxyamines, a chiral auxiliary could be attached to a precursor molecule. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation reactions. researchgate.netrsc.org An N-acyl-oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. Subsequent removal of the auxiliary would yield a chiral carboxylic acid derivative, which could then be converted to a chiral N-alkoxyamine through a series of functional group transformations.

Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize enantiomerically enriched carboxylic acids, which are versatile precursors. wikipedia.org The alkylation of pseudoephedrine amides proceeds with high diastereoselectivity, and the auxiliary can be cleaved under mild conditions.

The derivatization of a prochiral substrate with a chiral auxiliary transforms it into a diastereomeric intermediate, allowing for the differentiation of prochiral faces by the reagent. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereomeric excess.

Table 3: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis**
Chiral AuxiliaryTypical ApplicationRemoval ConditionsReference
Evans' OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsLiBH₄, H₂O₂/LiOH researchgate.netrsc.org
PseudoephedrineAsymmetric alkylationAcid or base hydrolysis wikipedia.org
CamphorsultamAsymmetric Diels-Alder, aldol reactionsLiAlH₄, hydrolysis wikipedia.org

Mechanistic Investigations of Reactions and Chemical Transformations Involving N Ethoxy N Methylmethanamine

Fundamental Reactivity of the Amine Functionality

The nitrogen atom in N-Ethoxy-N-methylmethanamine is central to its reactivity, possessing a lone pair of electrons that dictates its nucleophilic and basic character.

Nucleophilic Characteristics and Reactivity Profiles

The nitrogen atom in this compound is expected to be nucleophilic, readily participating in reactions with electrophilic centers. This nucleophilicity is influenced by the presence of both a methyl and an ethoxymethyl group attached to the nitrogen.

The primary mode of nucleophilic attack for this compound would involve the donation of its nitrogen lone pair to an electrophile. For instance, in a classic SN2 reaction with an alkyl halide (e.g., methyl iodide), the nitrogen atom would attack the electrophilic carbon, displacing the halide and forming a quaternary ammonium (B1175870) salt.

Table 1: Predicted Products of Nucleophilic Substitution with this compound

Reactant Electrophile Predicted Product
This compound Methyl Iodide N-Ethoxy-N,N-dimethylmethanaminium iodide

It is important to note that the resulting quaternary ammonium salt is a stable species. The reactivity of amines as nucleophiles is a cornerstone of organic synthesis, enabling the formation of a wide array of nitrogen-containing compounds. idc-online.comyoutube.com

Protonation Equilibria and Acid-Base Behavior

Like other amines, the nitrogen atom of this compound can accept a proton from an acid, acting as a Brønsted-Lowry base. The equilibrium of this protonation reaction is described by the pKa of the corresponding conjugate acid, the N-ethoxy-N-methylmethanaminium ion.

The protonation equilibrium is crucial in determining the state of the amine under different pH conditions. In acidic solutions, the amine will exist predominantly in its protonated, water-soluble ammonium form. Conversely, in basic solutions, the unprotonated, free amine form will dominate.

Table 2: Estimated Acid-Base Properties

Compound Functional Group Estimated pKa of Conjugate Acid

Understanding the acid-base behavior is critical for controlling reaction conditions and for processes such as extraction and purification. youtube.comindiana.edu

Electrophilic Transformations of Nitrogen

The nitrogen atom of this compound itself can undergo electrophilic transformations, although this is less common than its nucleophilic reactions. For such a reaction to occur, the nitrogen would need to react with a potent electrophile.

One example of an electrophilic transformation is the reaction with a strong oxidizing agent. However, the presence of the ether linkage introduces another potential site of reactivity, and predicting the outcome would depend on the specific oxidant used.

Another possibility is the reaction with a nitrating agent, although such reactions typically require an activated aromatic ring. Direct nitration on the nitrogen of a simple amine is not a standard transformation. In general, electrophilic attack on the nitrogen of an amine is less facile than its reaction as a nucleophile. wikipedia.org

Reactivity of the Ether Linkage

The C-O-C ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, reaction conditions.

Cleavage Reactions under Acidic and Basic Conditions

Acidic Conditions: The most common method for cleaving ethers is through the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms in an SN1 or SN2 reaction. wikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com

For this compound, the cleavage could occur at either the ethyl-oxygen bond or the methyl-nitrogen-methyl-oxygen bond. The regioselectivity of the cleavage would depend on the relative stabilities of the potential carbocation intermediates (for an SN1 pathway) or the steric hindrance at the carbon atoms (for an SN2 pathway).

Given that the carbons are primary (ethyl group) and secondary (methanamine group), an SN2 mechanism is more likely. openstax.org In this case, the nucleophilic halide would preferentially attack the less sterically hindered carbon. It is plausible that attack would occur at the ethyl group, leading to the formation of iodoethane (B44018) and N-(hydroxymethyl)-N-methylmethanamine. The latter is likely to be unstable and could undergo further reactions.

Basic Conditions: Cleavage of ethers under basic conditions is much less common and generally requires very strong bases or specific structural features that facilitate elimination reactions. wikipedia.org For a simple acyclic ether like the one in this compound, cleavage under basic conditions is not expected to be a significant reaction pathway.

Ether Formation Mechanisms

While this article focuses on the reactions of this compound, it is relevant to briefly consider its formation. The synthesis of N-alkoxyamines can be achieved through several routes. One common method involves the reaction of a secondary amine with an electrophilic oxygen source.

A plausible, though not definitively documented for this specific compound, synthetic route could involve the reaction of N-methylmethanamine (dimethylamine) with an ethoxymethylating agent. Alternatively, a Williamson-type ether synthesis approach could be envisioned, where a salt of N-methylhydroxylamine reacts with an ethyl halide. However, without specific literature precedence, these remain hypothetical pathways.

Advanced Reaction Mechanism Elucidation

The study of reaction mechanisms provides fundamental insights into the chemical behavior of molecules. For N-alkoxy-N-alkylamines, including this compound, understanding the pathways through which they transform is crucial for their application in synthesis. This section delves into the advanced mechanistic aspects of reactions involving these compounds, focusing on free radical pathways, pericyclic reactions, and cyclization mechanisms. While specific data for this compound is limited, the following discussions draw upon established principles and findings from closely related N-alkoxyamine analogs.

Free Radical Pathways and Radical Intermediates

N-alkoxyamines are well-known for their ability to undergo homolytic cleavage of the N-O bond upon thermal or photochemical induction, generating a persistent aminoxyl radical and a transient carbon-centered radical. This reversible process is the cornerstone of nitroxide-mediated radical polymerization (NMP) and has been harnessed in various organic transformations. wikipedia.orgpearson.comyoutube.com

The generation of radical intermediates from N-alkoxyamines allows for subsequent reactions such as additions to unsaturated systems. For instance, the thermal decomposition of an N-alkoxyamine in the presence of an alkene can lead to the formation of a new carbon-carbon bond, followed by trapping of the resulting radical by the persistent aminoxyl radical. This process, known as carboaminoxylation, effectively results in the 1,4-functionalization of the alkene. rsc.org

The table below illustrates the types of radical intermediates that can be generated from N-alkoxyamine precursors and their subsequent reactions.

Precursor TypeRadical IntermediatesSubsequent Reaction TypeRef.
N-AlkoxyamineAminoxyl Radical, Carbon-centered RadicalAddition to Alkenes rsc.org
N-Alkoxy-N-nitrosoamineAminoxyl Radical, Nitric OxideIntramolecular Cyclization numberanalytics.com

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov While less common for simple N-alkoxyamines, appropriately substituted analogs can participate in such transformations. Sigmatropic rearrangements, a class of pericyclic reactions, involve the migration of a σ-bond across a π-system. wikipedia.org For instance, the wikipedia.orgnumberanalytics.com-Meisenheimer rearrangement of allylic amine N-oxides, which are structurally related to N-alkoxyamines, is a well-documented example of a sigmatropic rearrangement that proceeds through a five-membered cyclic transition state to form O-allyl hydroxylamines. mdpi.com

Molecular rearrangements involving the migration of groups to or from the nitrogen or oxygen atoms of the N-O bond have also been observed in related systems. For example, the rearrangement of N-chloro-N-alkoxyamines can occur with the migration of alkyl or aryl groups to the nitrogen atom. wikipedia.org More recently, a base-mediated homologative rearrangement of N-methyl-N-oxyamides has been reported, where an α-aminomethyl carbanion rearranges to an electrophilic iminium species that is then trapped by the released alkoxide. rsc.org This highlights the potential for skeletal rearrangements in N-alkoxyamide derivatives.

The following table summarizes some of the observed rearrangements in N-alkoxyamine-related structures.

Rearrangement TypeSubstrate ClassKey Mechanistic FeatureRef.
wikipedia.orgnumberanalytics.com-Meisenheimer RearrangementAllylic Amine N-Oxides wikipedia.orgnumberanalytics.com-Sigmatropic Shift mdpi.com
1,2-RearrangementN-Chloro-N-alkoxyaminesMigration to Nitrogen wikipedia.org
Homologative RearrangementN-Methyl-N-oxyamidesα-Aminomethyl Carbanion Intermediate rsc.org

These examples suggest that this compound, under appropriate conditions or with suitable substitution, could potentially undergo similar pericyclic reactions or molecular rearrangements.

Intermolecular and Intramolecular Cyclization Mechanisms

The radical intermediates generated from N-alkoxyamines can participate in both intermolecular and intramolecular cyclization reactions, providing access to a variety of cyclic structures.

Intermolecular Cyclization:

Intermolecular radical additions of N-alkoxyamines to non-activated alkenes can lead to the formation of acyclic addition products. rsc.org However, if the alkene substrate contains a second reactive site, a subsequent intramolecular cyclization can occur. This tandem radical addition/cyclization process allows for the construction of carbocyclic and heterocyclic systems. rsc.org

Intramolecular Cyclization:

When an N-alkoxyamine contains an unsaturated moiety within its structure, intramolecular cyclization can be a favorable process upon radical generation. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate. For example, the radical generated from an unsaturated N-alkoxyamine can undergo a 5-exo cyclization to form a five-membered ring, which is generally kinetically favored. wikipedia.org

A specific example of intramolecular cyclization is seen in 1,2-bis(N-alkoxy-N-nitrosoamino)alkanes, which upon heating, smoothly convert to 1-alkoxy-4,5-dihydro-1,2,3-triazole 2-oxides. numberanalytics.com This reaction proceeds through the intramolecular cyclization of an intermediate containing the N-alkoxyamine functionality.

The table below provides examples of cyclization reactions involving N-alkoxyamine derivatives.

Cyclization TypeSubstrateProduct TypeRef.
Intermolecular Addition/CyclizationN-Alkoxyamine and DieneCarbocycle/Heterocycle rsc.orgnih.gov
Intramolecular CyclizationUnsaturated N-AlkoxyamineCyclic Amine Derivative wikipedia.org
Intramolecular Cyclization1,2-bis(N-alkoxy-N-nitrosoamino)alkane1-Alkoxy-4,5-dihydro-1,2,3-triazole 2-oxide numberanalytics.com

These examples underscore the utility of N-alkoxyamines and their derivatives in the synthesis of cyclic compounds via radical-mediated pathways. While direct evidence for this compound participating in these specific cyclizations is scarce, the general principles suggest its potential as a precursor for such transformations.

Physicochemical and Spectroscopic Data

Tabulated Physicochemical Properties

Basic physicochemical properties for N-Ethoxy-N-methylmethanamine have been computed and are available in public databases.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₁₁NO PubChem nih.gov
Molecular Weight 89.14 g/mol PubChem nih.gov
IUPAC Name 1-ethoxy-N-methylmethanamine PubChem nih.gov
InChIKey RLEWPIDGRLZEPU-UHFFFAOYSA-N PubChem nih.gov
Canonical SMILES CCOCNC PubChem nih.gov
XLogP3 0.1 PubChem nih.gov
Topological Polar Surface Area 21.3 Ų PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov

This data is computationally generated.

Spectroscopic Data Analysis (NMR, IR, Mass Spectrometry)

NMR Spectroscopy: In ¹H NMR, one would expect to see signals corresponding to the ethoxy group (a triplet and a quartet), the N-methyl group (a singlet), and the methylene (B1212753) group bridging the nitrogen and the ethoxy oxygen (a singlet). In ¹³C NMR, distinct signals for each of the four carbon atoms would be observed. chemicalbook.com For more complex N-alkoxyamines, both ¹³C and ¹⁵N NMR have been used to identify and analyze the structure, with the chemical shifts being sensitive to the nature of the substituents on the alkoxy group. tue.nlnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations, C-N stretching, and C-O-C stretching frequencies, which are typical for amines and ethers. researchgate.net

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (89.14 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-N and C-O bonds. nih.gov

Theoretical and Computational Chemistry Approaches to N Ethoxy N Methylmethanamine

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the bedrock of modern computational chemistry, offering a route to calculate molecular properties from first principles.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N-Ethoxy-N-methylmethanamine, DFT calculations would typically be employed to determine its ground state properties. By approximating the complex many-electron wavefunction with the spatially dependent electron density, DFT can efficiently compute the molecule's equilibrium geometry, bond lengths, bond angles, and dihedral angles.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations for similar molecules. youtube.com For alkoxyamines, DFT has been successfully used to calculate bond dissociation energies (BDEs), which are critical for understanding their thermal stability and reactivity. nih.govresearchgate.net A hypothetical DFT study on this compound would likely investigate the strength of the N-O and C-N bonds, providing insight into its potential decomposition pathways.

Illustrative DFT-Calculated Ground State Properties for this compound (Note: This data is hypothetical and serves as an example of what a DFT calculation would yield. Actual values would require a specific DFT study.)

PropertyCalculated Value (B3LYP/6-31G*)
Total Energy-288.5 Hartree
Dipole Moment1.9 Debye
N-O Bond Length1.45 Å
C-N-C Bond Angle115°
C-O-N-C Dihedral Angle85°

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. nih.govlibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a hierarchy of increasing accuracy and computational expense.

For a molecule like this compound, a high-accuracy ab initio calculation, such as CCSD(T) with a large basis set, could serve as a "gold standard" to benchmark more cost-effective DFT methods. acs.org These calculations would provide very precise values for the electronic energy, ionization potential, and electron affinity. Ab initio studies on related nitrogen and oxygen-containing compounds have been crucial in understanding their stability and reactivity. acs.orgnih.govacs.org While computationally demanding for larger systems, for a small molecule like this compound, high-level ab initio calculations are feasible and would provide definitive insights into its electronic structure.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of QM calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk By calculating the ¹H and ¹³C NMR spectra of this compound, one could compare the theoretical data with experimental spectra to confirm its structure. The accuracy of these predictions has improved significantly with the development of better functionals and the use of machine learning techniques trained on experimental data. nih.govprotein-nmr.org.uk

Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes: it confirms that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the vibrational modes and their corresponding frequencies and intensities. nih.gov These theoretical spectra can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations within this compound, such as C-H, C-O, and C-N stretching and bending modes.

Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterPredicted Value
¹H NMR Chemical Shift (CH₃-N)2.4 ppm
¹³C NMR Chemical Shift (CH₃-N)42 ppm
N-O Stretch Vibrational Frequency950 cm⁻¹
C-H Stretch (Aliphatic)2900-3000 cm⁻¹

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the environment. youtube.com

Conformational Analysis and Flexibility Studies

This compound, with its rotatable single bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.orgyoutube.com MD simulations, using a force field to describe the potential energy of the system, can explore the conformational space of the molecule over time.

By running an MD simulation, one can generate a trajectory of the molecule's motion. Analysis of this trajectory can reveal the preferred dihedral angles and identify the most populated conformational states. For more complex systems or to accelerate the sampling of conformational space, enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) can be employed. nih.gov Such studies on similar small amines and flexible molecules have been instrumental in understanding how their shape influences their properties and biological activity. ulisboa.ptnih.govacs.org

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.orgacs.org MD simulations are exceptionally well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box.

For this compound, one could perform MD simulations in various solvents (e.g., water, chloroform, dimethyl sulfoxide) to understand how solute-solvent interactions affect its conformational preferences. acs.orgupc.edu The simulations would reveal the structure of the solvation shell around the molecule and quantify the hydrogen bonding or other non-covalent interactions. This is crucial as the relative stability of different conformers can change dramatically with solvent polarity, which in turn can affect the molecule's reactivity and other properties. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

No specific studies on the intermolecular interactions or self-assembly of this compound were identified. A theoretical analysis would involve assessing its potential for dipole-dipole interactions, London dispersion forces, and the possibility of weak hydrogen bonding. The nitrogen and oxygen atoms would act as hydrogen bond acceptors, influencing its interaction with other molecules and its potential to form ordered structures. However, without experimental or computational data, any discussion remains purely speculative.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational method used to predict the properties of chemicals based on their molecular structure. researchgate.net This involves developing mathematical models that correlate structural descriptors with specific properties.

Development of Predictive Models for Chemical Properties

The development of QSPR models is a data-driven process. A dataset of compounds with known properties is required to build and validate a robust model. researchgate.net No such models specifically tailored to this compound or a closely related series of analogues were found in the literature.

Descriptor Generation and Feature Selection for this compound Analogues

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors that capture the constitutional, topological, geometrical, and electronic features of the molecules. researchgate.net For a series of analogues of this compound, one would generate these descriptors and then use feature selection techniques to identify the most relevant ones for predicting a given property. This foundational work has not been published for the target compound.

Derivative Chemistry and Structure Property Relationships of N Ethoxy N Methylmethanamine Analogues

Rational Design and Synthesis of Derivatives

The rational design of N-alkoxyamine derivatives focuses on modifying their molecular structure to fine-tune the bond dissociation energy (BDE) of the C-O bond. chimia.ch This thermal homolysis generates a persistent nitroxide radical and a reactive carbon-centered radical, a key process in applications like NMP. chimia.chnih.gov Design strategies often target enhanced initiation efficiency, better control over polymerization at lower temperatures, and compatibility with a wider range of monomers. chimia.chacs.org

Modifications at the Amine Nitrogen and Alkyl Chains

Modifications to the substituents on the amine nitrogen and the associated alkyl chains significantly influence the stability and reactivity of the alkoxyamine. Increasing steric hindrance around the C-O-N bond can accelerate the rate of homolysis. For instance, replacing methyl groups with larger ethyl groups at the α-position to the nitrogen in cyclic alkoxyamines has been shown to enhance their performance as regulators in the polymerization of styrene (B11656) and n-butyl acrylate, enabling controlled reactions even at 90°C. nih.gov

A variety of synthetic methods allow for the introduction of diverse alkyl groups. One general and mild method is atom transfer radical addition (ATRA), which involves reacting nitroxides with alkyl halides in the presence of a copper(I) catalyst. chimia.ch This has been used to prepare a large number of alkoxyamines with varied substituents. chimia.ch Another approach involves the reaction of organometallic species (derived from Li, Mg, Zn, etc.) with nitroxides. chimia.ch For example, n-hexyllithium (B1586676) reacts with an excess of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to yield the corresponding N-alkoxyamine. chimia.ch

Structural Variations of the Ethoxy Moiety

The group attached to the oxygen atom, analogous to the ethoxy group in N-Ethoxy-N-methylmethanamine, is a critical determinant of the alkoxyamine's properties. The stability of the carbon-centered radical formed upon C-O bond cleavage is a key factor. chimia.ch The BDE of the NO-C bond decreases significantly as the stability of the departing carbon radical increases. chimia.ch

Synthetic routes to modify this part of the molecule are well-established. A common strategy involves the substitution of an alkyl bromide or iodide with a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide or N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). nih.govresearchgate.net The use of (Boc)2NOH is particularly advantageous as it avoids the use of hazardous hydrazine (B178648) for deprotection, requiring only acidic conditions to yield the desired alkoxyamine hydrochloride. nih.gov Another method involves the iridium-catalyzed transfer hydrogenation of oximes to produce N-alkoxy amines. rsc.orgresearchgate.net

Incorporation into Diverse Scaffold Architectures (e.g., Heterocycles, Aromatic Systems)

N-alkoxyamine functionalities can be incorporated into more complex molecular frameworks, including heterocyclic and aromatic systems, to create specialized initiators or functional materials. For example, alkoxyamines based on 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO) have been developed with bromo-functionalized aromatic rings, allowing the alkoxyamine to be attached to a polymer to form a macroinitiator for block copolymer synthesis. nih.gov

The synthesis of cyclic alkoxyamines has also been explored. New six- and seven-membered cyclic alkoxyamines have been prepared, with key steps involving Wadsworth-Horner-Emmons olefination or ring-enlargement reactions. nih.gov Such cyclic structures can impose conformational constraints that affect the C-O bond homolysis kinetics. nih.gov Furthermore, alkoxyamines have been incorporated into the backbones of polymers through methods like the ATRA reaction of bromo-functionalized nitroxides. chimia.ch

Elucidation of Structure-Reactivity Correlations

The relationship between the structure of an alkoxyamine and its reactivity, particularly the rate of C-O bond homolysis (k_d), is crucial for its effective application. Studies have shown that the dissociation rate is influenced by a combination of steric compression around the C-O bond, the stability of the radicals formed, polar effects, and intramolecular interactions like hydrogen bonding. chimia.chresearchgate.net

For a series of amide-functionalized alkoxyamines, it was found that monosubstituted amides exhibit lower dissociation rate constants compared to their disubstituted counterparts. researchgate.net This was attributed to the formation of intramolecular hydrogen bonds (IHB) between the alkyl and nitroxide fragments in the monosubstituted derivatives, which increases the activation energy for bond cleavage. researchgate.net In contrast, the absence of this IHB in disubstituted amides results in faster dissociation. researchgate.net This highlights how subtle changes in functional groups can have a significant impact on reactivity.

The following table displays dissociation rate constants for different alkoxyamine structures, illustrating these correlations.

Alkoxyamine StructureFunctional Group TypeKey Structural FeatureDissociation Rate Constant (k_d)Reference
AMA-GemMonosubstituted AmideIntramolecular Hydrogen BondingLower k_d researchgate.net
AMA-NHSDisubstituted AmideNo IHBHigher k_d researchgate.net
TEMPO-basedVariesIncreasing Alkyl Radical StabilityIncreases with radical stability acs.org
SG1-basedVariesIncreasing Alkyl Radical StabilityIncreases with radical stability acs.org

Investigation of Steric and Electronic Effects of Substituents

The cleavage of the C-ON bond in alkoxyamines is highly sensitive to both the steric bulk and the electronic nature of the substituents. nih.govacs.org These effects can be quantitatively analyzed using multiparameter equations that correlate the homolysis rate constant (k_d) with parameters for polar, steric, and radical stabilization effects. acs.org

A well-established correlation for TEMPO- and SG1-based alkoxyamines is given by the equation: log(k_d/k_d,0) = ρ_Uσ_U + δ_υ + ρ_RSσ_RS acs.org

Where:

σ_U represents polar inductive/field effects.

υ represents steric effects.

σ_RS represents radical stabilization contributions.

ρ_U, δ, and ρ_RS are susceptibility constants for each effect.

Studies using this analysis show that the rate constants increase with more electron-withdrawing substituents, greater steric demand, and higher stabilization of the leaving alkyl radical. acs.org For example, good correlations were found for derivatives of TEMPO (ρ_U = 13.6, δ = 6.6, ρ_RS = 13.9) and SG1 (ρ_U = 19.5, δ = 7.0, ρ_RS = 15.3), indicating a significant sensitivity to these factors. acs.org

From an electronic standpoint, theoretical calculations on alkoxyamines fused to an anthraquinone (B42736) chromophore showed that electron-withdrawing hydroxy substituents stabilize the reactive n_Nπ* state that leads to cleavage, while electron-donating amino groups destabilize it. rsc.organu.edu.au Sterically, increasing the size of alkyl groups near the nitrogen atom, such as replacing methyl with ethyl groups, can weaken the C-O bond and promote homolysis. nih.gov However, excessively bulky groups can sometimes hinder the desired reactivity. chimia.ch

Functional Group Impact on Chemical Performance

The introduction of specific functional groups into the alkoxyamine structure is a primary strategy for modulating chemical performance. reachemchemicals.com These groups can influence reactivity through inductive effects, resonance, and intramolecular interactions. researchgate.netresearchgate.net

Amide groups, for example, have a profound impact. As discussed previously, the ability of monosubstituted amides to form intramolecular hydrogen bonds can stabilize the ground state of the alkoxyamine, thereby increasing the activation energy for C-O bond cleavage and slowing the reaction rate. researchgate.net This effect can be counteracted by the strong polarity of other moieties within the molecule. researchgate.net

The general reactivity of functional groups dictates their influence. interchim.frsolubilityofthings.com

Electron-withdrawing groups (e.g., esters, nitriles) attached to the alkyl fragment can accelerate homolysis due to polar effects. acs.org

Amine groups can act as bases or nucleophiles, potentially participating in side reactions or influencing the local chemical environment through pH changes. solubilityofthings.com

Carboxylic acid groups can engage in hydrogen bonding and alter solubility, while their deprotonated carboxylate form can introduce strong polar and electrostatic effects. solubilityofthings.com

The strategic placement of functional groups allows for the creation of "smart" initiators that can respond to external stimuli or for the pre-functionalization of polymers, where the initiating fragment carries a desired chemical tag. researchgate.netreachemchemicals.com

Advanced Applications of N Ethoxy N Methylmethanamine in Chemical Synthesis and Catalysis

Strategic Role as a Synthetic Building Block

The reactivity of the N-alkoxy-N-alkylamine moiety makes N-Ethoxy-N-methylmethanamine a valuable precursor and intermediate in the synthesis of diverse organic compounds.

N-alkoxyamines, the broader class to which this compound belongs, are instrumental in modern organic synthesis. chimia.chchimia.ch They can be synthesized through various methods, including the trapping of carbon-centered radicals with nitroxides and the alkylation of hydroxylamines. chimia.ch This accessibility allows for their use as precursors to a range of functional groups. For instance, chiral N-alkoxy amines are increasingly recognized as vital substrates in bioscience and can be accessed through catalytic kinetic resolution, highlighting their role as precursors to enantiomerically pure compounds. nih.govacs.orgacs.org The transformation of these chiral N-alkoxy amines into various N-O-containing compounds, such as N-acyl and N-sulfonyl derivatives, proceeds with high stereochemical fidelity. nih.govacs.org

The following table summarizes selected transformations where N-alkoxyamine derivatives serve as precursors:

Precursor TypeTransformationProduct ClassReference
Chiral N-alkoxy amineAcylation, Sulfonylation, AlkylationN-acyl, N-sulfonyl, N-propargyl derivatives nih.govacs.org
Alkyl 2-(2-nitroaryl)-2-butenoatesBase-mediated cyclization and alkylationN-alkoxyindoles nih.gov
Alkyl bromidesReaction with (Boc)₂NOH followed by deprotectionAlkoxyamine hydrochlorides nih.gov

The N-O bond in N-alkoxyamides, which are structurally related to this compound, can undergo reductive cleavage. rsc.org For example, treatment with elemental sulfur in the presence of DABCO can convert N-alkoxyamides to their corresponding amides, demonstrating their utility as intermediates where the N-alkoxy group serves as a protecting or directing group that is later removed. rsc.org

Furthermore, N-alkoxyamines are key intermediates in nitroxide-mediated radical polymerization (NMP), a controlled radical polymerization technique. chimia.chchimia.ch The reversible thermal dissociation of the N-O-C bond generates a persistent nitroxide radical and a reactive carbon-centered radical, which can then add to a monomer. chimia.ch This process highlights the role of N-alkoxyamines as transient intermediates that control the polymerization process.

N-alkoxyamine derivatives are valuable building blocks for the synthesis of nitrogen-containing heterocycles. For example, N-alkoxymethylated azaheterocycles, which can be synthesized from various heterocyclic compounds, are precursors to multipurpose mixed acetals and other functionalized molecules. researchgate.neteurekaselect.com A notable application is the synthesis of N-alkoxyindoles from 2-nitrostyrenes through a base-mediated cyclization followed by alkylation. nih.gov This method provides a direct route to N-methoxyindoles, which are found in bioactive natural products. nih.gov

The synthesis of N-alkoxyindoles is summarized in the table below:

Starting MaterialReagentsProductYieldReference
Alkyl 2-(2-nitroaryl)-2-butenoate1. Potassium tert-butoxide 2. Methyl iodideN-methoxyindole derivative84% nih.gov
Methyl 2-(2-nitrophenyl)-2-butenoate1. Potassium tert-butoxide 2. Methyl iodideMethyl N-methoxy-3-indolecarboxylate74% nih.gov

Contributions to Catalysis Science

The electronic and steric properties of this compound and its derivatives suggest potential applications in catalysis, both as components of organocatalytic systems and as precursors for ligands in metal-catalyzed reactions.

While direct applications of this compound in organocatalysis are not yet widely reported, the broader field of amine-based organocatalysis is well-established. N-Heterocyclic Carbenes (NHCs), for instance, are powerful organocatalysts for a wide range of transformations, including Stetter reactions and hetero-Diels-Alder reactions. nih.gov The structural elements of N-alkoxy-N-alkylamines could potentially be incorporated into novel organocatalyst designs to modulate reactivity and selectivity.

The nitrogen and oxygen atoms in this compound offer potential coordination sites for metal centers, making it an interesting scaffold for ligand design. Cationic iridium complexes have been shown to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines. researchgate.netrsc.orgnih.gov This reaction demonstrates a direct link between metal catalysis and the synthesis of N-alkoxy amines, and also suggests that N-alkoxy amine-containing ligands could be effective in such transformations. researchgate.netrsc.orgnih.gov

Furthermore, P,N-hemilabile ligands, which contain both a strong and a weak coordinating atom, are effective in palladium-catalyzed reactions such as alkyne alkoxycarbonylation. researchgate.net The N-alkoxy-N-alkylamine motif could be integrated into such ligand frameworks to create novel catalytic systems with unique reactivity and selectivity profiles.

Based on a comprehensive search of available scientific literature, there is no documented evidence or research concerning the use of the chemical compound This compound in the context of advanced applications in chemical synthesis and catalysis, specifically regarding its integration into heterogeneous catalysts like Metal-Nitrogen-Carbon (M-N-C) catalysts or its influence on catalyst selectivity and efficiency.

Extensive searches for the integration of this compound or closely related N-alkoxyamines as precursors or modifiers in the synthesis of M-N-C catalysts did not yield any relevant results. The existing body of scientific work on M-N-C catalysts details the use of various other nitrogen and carbon precursors, but does not mention this compound.

Similarly, there is no information available in the searched scientific literature that discusses any influence of this compound on the selectivity and efficiency of catalysts.

Therefore, it is not possible to provide an article on the "" with the specified focus on M-N-C catalysts, as there is no scientific basis for such a discussion in the public domain.

Table of Compounds Mentioned

Future Research Trajectories and Interdisciplinary Opportunities for N Ethoxy N Methylmethanamine Research

Development of Sustainable Synthetic Routes

The future synthesis of N-Ethoxy-N-methylmethanamine will likely be guided by the principles of green chemistry, aiming to improve atom economy, reduce waste, and utilize renewable resources and catalysts. rsc.orgrsc.orgnih.gov Current strategies for forming the core N-O bond often rely on methods that can be improved in terms of their environmental impact.

Future research could focus on the following sustainable approaches:

Catalytic N-O Bond Formation: A significant advancement would be the development of catalytic methods for the direct N-O bond formation. Recent work has demonstrated the oxidation of amines using reagents like benzoyl peroxide, which could be adapted for N-alkoxyamine synthesis. rsc.org Exploring catalytic systems, potentially involving earth-abundant metals, could provide a more atom-economical and sustainable alternative to stoichiometric oxidants.

Hydrogen Auto-Transfer Reactions: The use of alcohols as alkylating agents in hydrogen auto-transfer (or borrowing hydrogen) reactions is a key green chemistry strategy. chimia.ch A potential sustainable route to this compound could involve the coupling of N-methylhydroxylamine with ethanol, catalyzed by a transition metal complex, with water as the only byproduct. chimia.ch

Biocatalytic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to amine synthesis. rsc.org Future research could explore the use of engineered enzymes, such as transaminases or other aminating biocatalysts, to construct the this compound scaffold under mild, aqueous conditions. rsc.orgnih.gov

Synthetic Strategy Potential Precursors Key Advantages Relevant Research Area
Catalytic N-O FormationN-methylmethanamine, Ethanol, OxidantHigh atom economy, reduced wasteGreen Chemistry, Catalysis rsc.org
Hydrogen Auto-TransferN-methylhydroxylamine, EthanolWater as the sole byproduct, use of renewable feedstockSustainable Catalysis chimia.ch
Biocatalytic RoutesBio-derived feedstocksHigh selectivity, mild reaction conditions, aqueous mediaBiocatalysis, Enzyme Engineering rsc.orgnih.gov

Integration with Flow Chemistry and Automation Technologies

The synthesis of functionalized amines is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. researchgate.netresearchgate.net These technologies offer enhanced safety, reproducibility, and scalability, making them ideal for the future production and study of this compound.

Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This is particularly advantageous for potentially exothermic or hazardous reactions that can be difficult to manage at a large scale in traditional batch reactors. researchgate.net Flow systems can enable the safe in-situ generation and use of reactive intermediates.

Automated Reaction Optimization: Automated platforms that integrate synthesis, purification, and analysis can dramatically accelerate the discovery and optimization of reaction conditions. chemrxiv.orgnih.govresearchgate.netrsc.orgresearchgate.net Such a system could be employed to rapidly screen various catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing this compound, minimizing human intervention and material waste. researchgate.netrsc.org For instance, an automated electrochemical flow platform could be adapted to optimize C-N or N-O bond-forming reactions. chemrxiv.orgnih.gov

Technology Key Benefits for this compound Research Example Application
Continuous Flow Chemistry Enhanced safety, precise control of reaction parameters, improved scalability, ability to use hazardous reagents safely. researchgate.netresearchgate.netDevelopment of a multi-step continuous synthesis of the compound from simple precursors. nih.gov
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid optimization of yield and purity, reduced development time and material consumption. chemrxiv.orgresearchgate.netresearchgate.netAutomated optimization of a catalytic coupling reaction to produce this compound with high efficiency. nih.gov

Exploration of Novel Reactivity Patterns

The N-O bond is the defining feature of N-alkoxyamines, and its unique reactivity is central to their applications. uic.edu While much of the existing research focuses on the homolytic cleavage of the N-O bond in polymeric systems, there is significant potential to explore other reactivity modes for small molecules like this compound. chimia.chchimia.chresearchgate.netdoaj.org

Controlled Radical Generation: The thermal or photochemically induced cleavage of the N-O bond generates a nitroxide and a carbon-centered radical. rsc.orgrsc.org For a simple molecule like this compound, this could be harnessed as a source of specific radicals for use in organic synthesis, offering a tin-free and environmentally benign alternative for radical cyclizations and additions. chimia.ch

Electrophilic and Nucleophilic Reactions: Beyond radical chemistry, the N-alkoxyamine functionality can participate in ionic reactions. For instance, related N-methoxy-N-methylamides (Weinreb amides) are excellent acylating agents. chemrxiv.org Future studies could investigate whether this compound can act as a novel electrophile or, upon deprotonation, as a nucleophile in C-C or C-heteroatom bond-forming reactions.

Catalytic C-H Functionalization: A frontier in organic synthesis is the direct functionalization of C-H bonds. nih.govyoutube.comresearchgate.net Research could explore the use of the N-alkoxyamine group as a directing group to facilitate selective C-H activation and functionalization at specific positions within the molecule, opening up pathways to more complex derivatives.

Collaborative Research with Materials Science and Advanced Separations

The unique electronic and structural properties of the N-alkoxyamine functional group suggest intriguing possibilities for interdisciplinary research, particularly in materials science and separations. sepscience.com

Functional Materials: The N-alkoxyamine moiety can be incorporated into larger molecular structures or polymers. Research has shown that alkoxyamines can be used to modify surfaces, for example, by grafting polymers from metal-organic framework (MOF) nanoparticles. acs.org this compound could serve as a model compound or a building block for creating novel functional materials with tunable properties, potentially for applications in coatings, electronics, or smart materials that respond to thermal or photochemical stimuli. acs.orgrsc.orgnih.gov

Advanced Separations: The polarity and hydrogen-bonding capability of amines and their derivatives make them interesting candidates for separation science. Future collaborations could investigate the use of this compound or its derivatives as selective extractants in liquid-liquid separations or as functional components in separation membranes. The ability to tune the polarity and size of such molecules could lead to advanced membranes for gas separation or the purification of complex chemical mixtures.

Interdisciplinary Field Potential Application of this compound Research Focus
Materials Science Surface modification agent, building block for functional polymers. acs.orgrsc.orgCreating responsive materials, modifying the surface properties of nanoparticles or membranes. acs.orgnih.gov
Advanced Separations Selective extractant, component of advanced separation membranes. sepscience.comDeveloping novel systems for gas separation or selective purification of high-value chemicals.

Q & A

Basic: What are the validated methods for synthesizing N-Ethoxy-N-methylmethanamine with high purity?

Answer:
A common approach involves nucleophilic substitution between methoxyamine and methyl iodide under controlled alkaline conditions. Key parameters include:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF) to minimize hydrolysis. Maintain a temperature of 40–50°C to balance reaction rate and side-product formation .
  • Purification : Distillation under reduced pressure (boiling point: ~120–125°C at 760 mmHg) followed by gas chromatography (GC) to confirm purity >98% .
  • Yield Enhancement : Monitor stoichiometric ratios (1:1.05 methyl iodide to methoxyamine) to account by-product volatility .

Basic: How can researchers characterize this compound’s physicochemical properties experimentally?

Answer:

  • Molecular Structure : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm ethoxy and methyl group integration (e.g., δ 1.2 ppm for ethoxy CH3_3, δ 3.3 ppm for N-CH3_3) .
  • Thermodynamic Data : Measure enthalpy of formation (ΔfH_fH^\circ) via combustion calorimetry, referencing NIST’s thermochemistry database for validation (reported ΔfH_fH^\circ: ~−150 kJ/mol) .
  • Volatility : Determine vapor pressure using static or dynamic methods (e.g., Antoine equation parameters from NIST Webbook) .

Advanced: How do conflicting spectroscopic data for this compound arise, and how can they be resolved?

Answer:
Discrepancies in IR or NMR spectra often result from:

  • Solvent Effects : Polar solvents (e.g., DMSO) shift proton signals due to hydrogen bonding. Compare data in CDCl3_3 vs. DMSO-d6_6 to isolate solvent interactions .
  • Impurity Peaks : Trace methylamine by-products (from incomplete substitution) may appear at δ 2.5–3.0 ppm. Use preparative GC or HPLC to isolate the target compound and reacquire spectra .
  • Isotopic Splitting : 13C^{13} \text{C}-14N^{14} \text{N} coupling in low-field NMR can obscure peaks. Apply DEPT-135 or HSQC for clarity .

Advanced: What experimental strategies mitigate this compound’s instability under acidic conditions?

Answer:
The compound’s ether linkage is prone to acid-catalyzed cleavage. Mitigation approaches include:

  • pH Control : Maintain reaction pH >7 using non-nucleophilic bases (e.g., K2 _2CO3_3) during synthesis or storage .
  • Stability Studies : Conduct accelerated aging tests (40°C, 75% RH) with periodic HPLC analysis to track degradation products like methoxyamine and formaldehyde .
  • Protective Agents : Add radical scavengers (e.g., BHT) to suppress oxidative degradation pathways .

Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks (e.g., at the ethoxy group). Compare activation energies (ΔG^\ddagger G) to prioritize viable pathways .
  • Solvent Effects : Apply COSMO-RS to simulate solvent polarity’s impact on reaction kinetics. Validate with experimental Arrhenius plots .
  • Thermodynamic Libraries : Cross-reference NIST’s Webbook data (e.g., ΔfH_fH^\circ, entropy) to refine computational predictions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use NIOSH-approved respirators (N95 or higher) and nitrile gloves to prevent inhalation/skin contact. Safety goggles are mandatory due to potential eye irritation .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to manage volatility .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced: How can researchers address gaps in this compound’s decomposition product data?

Answer:

  • High-Resolution MS : Perform LC-HRMS on aged samples to identify unknown degradation products (e.g., methoxyamine fragments).
  • Isotopic Labeling : Synthesize 13C^{13} \text{C}-labeled analogs to trace decomposition pathways via isotopic patterns .
  • Reactivity Screening : Expose the compound to UV light, O2_2, and varying pH levels, then analyze products via GC-MS or 1H^1 \text{H} NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.